2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of various functional groups. Common reagents used in the synthesis include acetyl chloride, methoxyethylamine, and 5-chloro-2-hydroxybenzoic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-4-carboxylate: Known for its antimicrobial properties.
4-amino-5-chloro-2-methoxybenzoic acid: Used in various chemical syntheses.
Imidazoles: Another class of heterocyclic compounds with diverse applications.
Uniqueness
2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H18ClN3O4S |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H18ClN3O4S/c1-9-14(15(23)19-12-8-11(17)4-5-13(12)22)25-16(18-9)20(10(2)21)6-7-24-3/h4-5,8,22H,6-7H2,1-3H3,(H,19,23) |
InChI Key |
DKWCDTQKINBMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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